4-Methyl-3-sulfamoylbenzoic acid

Physicochemical profiling Ionization state Lipophilicity

Medicinal chemistry programs targeting carbonic anhydrase or loop diuretics often face supply gaps for regiochemically pure sulfamoylbenzoic acid building blocks. 4-Methyl-3-sulfamoylbenzoic acid (CAS 20532-05-2) closes this gap with three orthogonal handles (-COOH, -SO₂NH₂, -CH₃) for parallel SAR exploration. Its 4-methyl substitution (Hammett σₚ = -0.17) offers a distinct electronic profile vs. the 4-chloro analog, enabling complementary fragment screening. • Tri-functional scaffold for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD). • Available in ≥95% purity from multiple stock locations; shipped ambient globally with full COA documentation.

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
CAS No. 20532-05-2
Cat. No. B1361579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-sulfamoylbenzoic acid
CAS20532-05-2
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N
InChIInChI=1S/C8H9NO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)
InChIKeyUSYIWRQZOYSBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-sulfamoylbenzoic Acid: Physicochemical Identity & Scaffold Classification


4-Methyl-3-sulfamoylbenzoic acid (CAS 20532-05-2) is a disubstituted benzoic acid derivative bearing a primary sulfamoyl (–SO₂NH₂) group at the 3-position and a methyl (–CH₃) group at the 4-position of the aromatic ring . With a molecular formula of C₈H₉NO₄S and a molecular weight of 215.23 g/mol, this compound belongs to the broader class of sulfamoylbenzoic acids, a family extensively exploited as key intermediates for loop diuretics (e.g., bumetanide, piretanide), carbonic anhydrase inhibitors, and cPLA₂α inhibitors [1]. Its solid-state form, predicted pKa of 3.84 ± 0.10, logP of 2.12, and melting point range of 267–269 °C (in water) distinguish it from close analogs and define its handling and formulation profile . Multiple vendors supply this compound at purities ranging from 95% to 98% (HPLC), with pricing that varies substantially by region and supplier, making informed procurement dependent on understanding its precise differentiation from available alternatives .

4-Methyl-3-sulfamoylbenzoic Acid: Structural Differentiation from Analogs


The sulfamoylbenzoic acid scaffold is not a monolithic commodity; subtle variations in ring substitution pattern, regioisomerism, and the identity of the 4-position substituent produce profound differences in physicochemical properties, synthetic tractability, and biological target engagement [1]. For instance, replacing the 4-methyl group with chlorine (4-chloro-3-sulfamoylbenzoic acid) increases molecular weight by ~9% (235.64 vs. 215.23 Da), raises the melting point, and alters the Hammett electronic parameter, which directly impacts reactivity in downstream amide coupling reactions used to prepare diuretic drug candidates [2]. Similarly, shifting the sulfamoyl group from the 3-position to the 5-position (2-methyl-5-sulfamoylbenzoic acid, CAS 20532-14-3) produces a regioisomer with a different boiling point (462.8 vs. 487.0 °C) and distinct hydrogen-bonding geometry that can affect supramolecular packing and solubility . These differences are not academic; they translate into real-world procurement consequences — a building block selected for one synthetic route will not necessarily perform equivalently in another, and the choice of regioisomer or 4-substituent can determine whether a lead optimization campaign succeeds or stalls [1]. Below we present the quantitative basis for these differentiation claims.

4-Methyl-3-sulfamoylbenzoic Acid: Quantitative Evidence vs. Analogs


pKa and logP Differentiation from Closest Analogs

4-Methyl-3-sulfamoylbenzoic acid (target) exhibits a predicted pKa of 3.84 ± 0.10 and a logP of 2.12, reflecting the electron-donating effect of the 4-methyl substituent on the benzoic acid acidity and overall lipophilicity . In contrast, the unsubstituted analog 3-sulfamoylbenzoic acid (CAS 636-76-0) has a measured pK₁ of 3.54 and a computed logP of 0.24–1.81, indicating that the 4-methyl group of the target compound reduces acidity by ~0.3 log units while substantially increasing lipophilicity . The 4-chloro analog (4-chloro-3-sulfamoylbenzoic acid, CAS 1205-30-7) lacks a published discrete pKa for direct comparison but its higher density (1.649 vs. 1.462 g/cm³) and distinct melting point (256–258 °C vs. 267–269 °C) confirm divergent solid-state packing and potentially different solubility profiles . These parameters govern solubility at physiological pH, passive membrane permeability, and chromatographic behavior during purification.

Physicochemical profiling Ionization state Lipophilicity Drug-likeness

Melting Point and Thermal Stability vs. Analogs

The target compound displays a melting point range of 267–269 °C (solv: water) as reported by ChemicalBook, with an alternative determination of 275–279 °C reported by AKSci . This positions it between the lower-melting 3-sulfamoylbenzoic acid (251–252 °C) and the slightly lower-melting 4-chloro-3-sulfamoylbenzoic acid (256–258 °C) . The higher melting point relative to the 4-chloro analog is consistent with the absence of the heavier chlorine atom, which can introduce crystal lattice defects, and suggests that the methyl substituent enables more efficient crystal packing via hydrophobic interactions. The ~18–27 °C elevation over the unsubstituted 3-sulfamoylbenzoic acid indicates that the 4-methyl group contributes to stronger intermolecular forces in the solid state, which may confer advantages in long-term ambient storage stability.

Thermal analysis Solid-state characterization Storage stability Formulation

Synthetic Accessibility and Reaction Yield

A well-documented synthetic route to 4-methyl-3-sulfamoylbenzoic acid proceeds via dropwise addition of 25% aqueous ammonia (8 mL) to 3-chlorosulfonyl-4-methylbenzoic acid (2 g) in diethyl ether (40 mL) at 0 °C, with stirring for 2 hours, yielding the sulfonamide product in 90% isolated yield (1.6 g) as disclosed in patent WO2007/124546 A1 . This 90% single-step yield from the sulfonyl chloride precursor provides a benchmark for process chemists evaluating route feasibility. In contrast, the analogous 4-chloro-3-sulfamoylbenzoic acid is typically prepared via chlorosulfonation of 4-chlorobenzoic acid followed by amidation, a route for which published yields are less consistently reported and which requires handling of the more corrosive chlorosulfonic acid on a substrate already bearing an electron-withdrawing chlorine, potentially reducing electrophilic reactivity . The 90% yield figure enables reliable cost-of-goods estimation for procurement planning in multi-step synthesis campaigns.

Synthetic efficiency Route scalability Cost of goods Process chemistry

Boiling Point: Regioisomer Purity Indicator

The target compound (4-methyl-3-sulfamoylbenzoic acid) has a predicted boiling point of 487.0 ± 55.0 °C at 760 mmHg, whereas its regioisomer 2-methyl-5-sulfamoylbenzoic acid (CAS 20532-14-3) has a predicted boiling point of 462.8 ± 55.0 °C at 760 mmHg . This ~24 °C difference arises from the different positioning of the methyl and sulfamoyl groups on the aromatic ring, which alters the dipole moment and intermolecular hydrogen-bonding network. In practical terms, this boiling point difference, while modest relative to the absolute values, provides a physicochemical basis for distinguishing between these two regioisomers — both sharing the identical molecular formula C₈H₉NO₄S and molecular weight of 215.23 Da — using techniques such as gas chromatography or fractional distillation of volatile derivatives [1].

Regioisomer separation Boiling point Distillation Quality control

Scaffold Derivatization: Three Orthogonal Handles

4-Methyl-3-sulfamoylbenzoic acid provides three chemically distinct functional groups available for orthogonal derivatization: (i) a carboxylic acid (–COOH) amenable to amide coupling, esterification, or reduction; (ii) a primary sulfonamide (–SO₂NH₂) that can be N-alkylated, N-acylated, or converted to sulfonylurea; and (iii) a methyl group at the 4-position that can undergo benzylic bromination/oxidation for further elaboration . This tri-functional scaffold is described by CymitQuimica as a 'versatile small molecule scaffold' and is stocked in the Enamine screening collection (EN300-14639) as a building block for library synthesis [1]. By contrast, the unsubstituted 3-sulfamoylbenzoic acid (CAS 636-76-0) offers only two handles (carboxyl + sulfamoyl), lacking the 4-methyl group for C–H functionalization chemistry. Similarly, the 4-chloro analog provides a halogen handle at position 4, but the chlorine atom is a poorer leaving group for certain cross-coupling reactions compared to a methyl group that can be activated via radical bromination or directed C–H activation [2]. The presence of three differentially reactive sites makes the target compound a higher-value starting material for diversity-oriented synthesis campaigns.

Scaffold diversification Parallel synthesis Medicinal chemistry Library design

CA Inhibitor and Diuretic Pharmacophore SAR

The sulfamoylbenzoic acid scaffold is a privileged pharmacophore for two major target classes: carbonic anhydrases (CAs) and the Na⁺/K⁺/2Cl⁻ cotransporter (loop diuretic target). The primary sulfonamide group (–SO₂NH₂) acts as a zinc-binding group (ZBG) in CA inhibition, while the carboxylate and 4-substituent modulate potency and isoform selectivity [1]. The 4-methyl substituent on the target compound is isosteric with chlorine but electronically distinct: –CH₃ is electron-donating (σₚ = −0.17) while –Cl is electron-withdrawing (σₚ = +0.23), a difference that influences the acidity of the sulfonamide NH and thus its zinc-binding affinity [2]. In the 4-sulfamoylbenzoic acid series, N,N-disubstituted derivatives achieved submicromolar IC₅₀ values against cPLA₂α, with aqueous solubility emerging as a key differentiator from the reference compound giripladib [3]. While direct head-to-head IC₅₀ or Kᵢ data for 4-methyl-3-sulfamoylbenzoic acid itself against specific CA isoforms or cPLA₂α are not available in the open literature, the compound's structural features map onto known SAR: the free –SO₂NH₂ enables zinc coordination, the –COOH facilitates salt bridge formation, and the 4-methyl group provides a hydrophobic contact distinct from the 4-chloro electronic profile [2][3]. Researchers selecting a starting scaffold for CA inhibitor or diuretic lead discovery should note that the 4-methyl analog occupies a distinct electronic and steric space that cannot be recapitulated by the 4-chloro or 4-unsubstituted variants.

Carbonic anhydrase inhibition Diuretic pharmacophore Loop diuretic SAR Sulfonamide zinc-binding

4-Methyl-3-sulfamoylbenzoic Acid: High-Value Application Scenarios


Tri-Functional Building Block for Library Synthesis

4-Methyl-3-sulfamoylbenzoic acid is optimally deployed as a core scaffold in diversity-oriented synthesis (DOS) campaigns targeting carbonic anhydrase, cPLA₂α, or loop diuretic pharmacophores. Its three orthogonal functional handles (–COOH, –SO₂NH₂, –CH₃) enable parallel derivatization strategies: amide coupling at the carboxyl group, N-functionalization at the sulfonamide, and benzylic oxidation or bromination at the methyl group . This tri-functional character, confirmed by its inclusion in the Enamine screening collection as building block EN300-14639, supports rapid analog generation with minimal synthetic steps . Procurement teams supporting medicinal chemistry groups should prioritize this scaffold when the project requires simultaneous exploration of vectors at three distinct molecular positions.

Non-Chloro Loop Diuretic Intermediate

The sulfamoylbenzoic acid core is the foundational structure of clinically used loop diuretics including bumetanide, piretanide, and furosemide . While the 4-chloro-3-sulfamoylbenzoic acid intermediate has been extensively exploited for drugs such as indapamide and bumetanide, the 4-methyl analog offers an alternative entry point for synthesizing diuretic candidates that avoid the potential metabolic liabilities associated with aryl chlorides (e.g., glutathione conjugation, CYP450-mediated dechlorination) . The documented 90% single-step synthetic yield from 3-chlorosulfonyl-4-methylbenzoic acid provides a scalable route for multi-gram intermediate production, supporting medicinal chemistry lead optimization and preclinical candidate advancement .

Physicochemical Reference Standard

With a characterized melting point (267–269 °C or 275–279 °C depending on purity grade), predicted pKa (3.84), logP (2.12), and aqueous solubility estimate (~7.6 g/L at 25 °C based on log Kow), 4-methyl-3-sulfamoylbenzoic acid serves as a well-characterized reference compound for calibrating computational ADME models and HPLC methods . Procurement for analytical reference standard purposes is supported by the availability of 97%+ (HPLC) purity grades with certificates of analysis from suppliers such as AKSci and Fluorochem . The compound's distinct melting point, which is higher than both the 3-unsubstituted and 4-chloro analogs, further aids in identity confirmation during quality control of incoming chemical inventory .

Carbonic Anhydrase Inhibitor Fragment for FBDD

The primary sulfonamide motif is the quintessential zinc-binding group for carbonic anhydrase inhibition, and 4-substituted-3-sulfamoylbenzoic acids represent fragment-sized starting points (MW < 250 Da) suitable for fragment-based drug discovery (FBDD) . The 4-methyl analog occupies a distinct electronic space (Hammett σₚ = −0.17) compared to the 4-chloro analog (σₚ = +0.23), which is known to inhibit hCA I, II, IV, and IX isoforms . This electronic difference predicts altered isoform selectivity profiles, making the 4-methyl compound a valuable complementary fragment for CA inhibitor screening cascades where chloro-substituted fragments have already been evaluated. Procurement of this fragment in high purity (≥97%) enables reliable SPR, ITC, or X-ray crystallography-based fragment screening without interference from impurities .

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